molecular formula C11H18ClNO3 B1253487 2,4,5-Trimethoxyphenethylamine hydrochloride CAS No. 3166-78-7

2,4,5-Trimethoxyphenethylamine hydrochloride

Cat. No.: B1253487
CAS No.: 3166-78-7
M. Wt: 247.72 g/mol
InChI Key: DFYVOIRUHMFAKR-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyphenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is a positional isomer of mescaline, a naturally occurring psychedelic protoalkaloid. This compound is known for its structural similarity to other psychoactive substances and has been studied for its potential effects and applications in various scientific fields .

Properties

IUPAC Name

2-(2,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYVOIRUHMFAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501041
Record name 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-78-7
Record name 2,4,5-Trimethoxyphenethylamine hydrochloride
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Record name NSC93711
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Record name 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMPEA hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Natural Precursor Extraction from Acorus calamus

An alternative route utilizes asarone (2,4,5-trimethoxyphenyl-1-propenylbenzene), a natural compound extracted from the rhizomes of Acorus calamus (sweet flag). This method involves:

  • Extraction : 10 kg of dried rhizomes are processed via steam distillation or solvent extraction (e.g., ethanol or hexane) to isolate asarone.

  • Chemical Modification : Asarone undergoes reductive amination or Hofmann degradation to cleave the propenyl group, yielding 2,4,5-trimethoxyphenethylamine.

  • Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

This method is less efficient than synthetic routes, with a reported yield of 0.365% (36.5 g TMA-2 per 10 kg rhizomes). However, it appeals to researchers seeking natural-derived intermediates despite scalability challenges.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

The table below contrasts key parameters of the two primary methods:

Parameter Nitroalkene Condensation Asarone Extraction
Starting Material2,4,5-TrimethoxybenzaldehydeAcorus calamus rhizomes
Key ReagentsNitroethane, NH₄OAc, LiAlH₄Ethanol/HCl, Reductants
Intermediate2-Nitro-1-(2,4,5-TMP)propeneAsarone
YieldHigh (exact % unspecified)0.365% (plant-to-product ratio)
Purity>95% (crystalline)Variable (plant contaminants)
ScalabilityIndustrial-scale feasibleLimited by botanical sourcing

Optimization Challenges

  • Precursor Availability : 2,4,5-Trimethoxybenzaldehyde is commercially scarce compared to its 3,4,5-isomer, often necessitating custom synthesis.

  • Reduction Selectivity : Over-reduction of the nitroalkene intermediate can produce undesired byproducts (e.g., secondary amines), requiring strict stoichiometric control.

  • Natural Product Variability : Asarone content in Acorus calamus fluctuates with geographic origin and harvest time, complicating reproducibility.

Advanced Synthetic Strategies

Catalytic Henry Reaction Modifications

Recent innovations propose using cyclohexylamine as a catalyst in the nitroalkene condensation step, enhancing reaction rate and yield. This modification, adapted from nitroalkene syntheses for 3,4,5-trimethoxy analogs, reduces side reactions and improves intermediate crystallinity.

Greener Reduction Protocols

To mitigate hazards associated with LiAlH4, researchers have explored:

  • Catalytic Transfer Hydrogenation : Using ammonium formate and Pd/C in methanol.

  • Electrochemical Reduction : Applying controlled potentials to reduce nitro groups in aqueous-organic media.

These methods aim to improve safety without compromising yield .

Scientific Research Applications

Receptor Interaction Profiles

Research indicates that 2,4,5-Trimethoxyphenethylamine hydrochloride interacts with various neurotransmitter receptors. A study examined its binding affinities at serotonergic receptors (5-HT1A, 5-HT2A, and 5-HT2C), adrenergic receptors (α1 and α2), and dopaminergic receptors (D2). The findings suggest that the compound exhibits significant binding affinity to the 5-HT2A and 5-HT2C receptors, which are crucial in mediating psychedelic effects .

Table 1: Receptor Binding Affinities

Receptor TypeAffinity Level
5-HT1AModerate
5-HT2AHigh
5-HT2CHigh
Adrenergic α1Low
Adrenergic α2Moderate
Dopaminergic D2Low

This receptor profile suggests that this compound may enhance the psychoactive effects of other compounds like mescaline when administered as a pretreatment .

Biochemical Properties

The compound has been noted for its role in biochemical reactions involving specific enzymes and proteins. It has been shown to potentiate the action of mescaline by modulating enzyme activity related to its metabolism. This interaction highlights its potential as an adjunct in psychedelic therapy or research settings .

Cellular Effects

In cellular models, this compound influences cell signaling pathways and gene expression. Its effects vary with dosage; lower doses may enhance the effects of mescaline while higher doses could lead to adverse outcomes. Understanding these dosage-dependent effects is crucial for safe application in research .

Metabolic Pathways

The metabolic pathways involving this compound are complex. It interacts with various enzymes that may alter the pharmacokinetics of other psychoactive substances. This influence on metabolic flux could have implications for drug interactions in clinical settings .

Potential Therapeutic Uses

Given its receptor interaction profile and biochemical properties, there is growing interest in the potential therapeutic applications of this compound in treating mental health disorders. Its ability to potentiate other psychedelics suggests it might be useful in enhancing therapeutic outcomes in psychedelic-assisted therapies.

Mechanism of Action

The exact mechanism of action of 2,4,5-Trimethoxyphenethylamine hydrochloride is not fully understood. it is believed to interact with serotonin receptors, particularly the 5-HT2A receptor, similar to other phenethylamine derivatives. This interaction may lead to alterations in neurotransmitter release and receptor activation, contributing to its psychoactive effects .

Comparison with Similar Compounds

    Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic compound with similar structural features.

    2,4,6-Trimethoxyphenethylamine: Another positional isomer with different substitution patterns on the aromatic ring.

    2,5-Dimethoxy-4-methylphenethylamine: A synthetic compound with psychoactive properties.

Uniqueness: 2,4,5-Trimethoxyphenethylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and potential biological effects. Its structural similarity to mescaline makes it an interesting compound for studying the structure-activity relationships of phenethylamine derivatives .

Biological Activity

2,4,5-Trimethoxyphenethylamine hydrochloride, commonly referred to as 2C-O or 2C-OMe, is a member of the phenethylamine family and a positional isomer of mescaline. First synthesized in 1931, this compound has garnered attention due to its structural similarities to other psychoactive substances and its potential biological activities. This article explores the biological activity of 2C-O, focusing on its receptor interactions, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H18ClNO3C_{11}H_{18}ClNO_3. As a phenethylamine derivative, it features three methoxy groups attached to the phenyl ring at the 2, 4, and 5 positions. This unique configuration influences its pharmacological properties.

Receptor Interaction Profiles

Recent studies have investigated the interaction of 2C-O with various neurotransmitter receptors. Key findings include:

  • Serotonergic Receptors : 2C-O exhibits moderate binding affinities to the serotonergic receptors, particularly the 5-HT_2A receptor. The binding affinity (KiK_i) values range from 8 to 1700 nM for related compounds, indicating a preference for this receptor over others such as 5-HT_1A and 5-HT_2C .
  • Trace Amine-Associated Receptor 1 (TAAR1) : The compound also interacts with TAAR1, which is involved in modulating neurotransmitter release and may play a role in the psychoactive effects observed with phenethylamines .

Toxicity and Safety Profile

The toxicity profile of 2C-O remains largely undefined. However, comparisons with structurally similar compounds suggest potential risks:

  • In Vitro Cytotoxicity : Studies have shown that related phenethylamines can exhibit significant cytotoxicity in neuronal cell lines. For instance, EC50 values for cytotoxicity in assays like neutral red uptake have been reported as low as 33.86 µM for certain derivatives .
  • Clinical Implications : While specific data on acute toxicity for 2C-O is limited, the presence of similar compounds in clinical cases has been associated with severe adverse effects such as seizures and multi-organ failure .

Case Studies

While direct case studies on 2C-O are scarce due to its relatively recent emergence in research contexts, anecdotal reports and studies on related compounds provide insight into potential effects:

Summary of Biological Activities

Activity TypeFindings
Receptor Binding Moderate affinity for 5-HT_2A; lower for other serotonin receptors .
Toxicity Limited data; potential cytotoxic effects noted in related compounds .
Psychoactive Potential May potentiate effects of mescaline; not psychoactive alone .
Legal Status Schedule I in the US; controlled substance elsewhere .

Q & A

Q. What are the key steps in synthesizing 2,4,5-trimethoxyphenethylamine hydrochloride, and what methodological considerations are critical for achieving high purity?

Synthesis typically involves methoxylation of phenethylamine precursors followed by HCl salt formation. Critical steps include protecting group strategies for methoxy substitutions and purification via recrystallization or column chromatography to minimize byproducts . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent demethylation or oxidation of methoxy groups .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • GC-MS/LC-QTOF-MS : For confirming molecular weight and fragmentation patterns, especially in biological matrices .
  • NMR (¹H/¹³C) : Essential for resolving methoxy group positions and verifying substitution patterns .
  • Titration : To quantify hydrochloride content and assess hygroscopicity, which impacts stability .

Q. What are the primary safety hazards associated with handling this compound, and what protocols mitigate these risks?

Hazards include respiratory irritation and potential neurotoxicity. Mitigation involves:

  • Use of fume hoods and PPE (gloves, lab coats) during synthesis .
  • Storage at -20°C in airtight, desiccated containers to prevent degradation .
  • Immediate medical consultation if exposure occurs, as symptoms may manifest hours post-exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., tubulin polymerization inhibition ).
  • Batch Purity Verification : Use HPLC to rule out impurities as confounding factors .
  • Species-Specific Receptors : Cross-test in multiple models (e.g., murine vs. human cell lines) to identify receptor affinity variations .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in cancer therapy?

  • Kinetic Studies : Monitor tubulin polymerization rates via fluorescence-based assays .
  • CRISPR/Cas9 Knockout Models : Identify target genes (e.g., HSP90, thioredoxin reductase) to confirm pathway involvement .
  • Metabolic Profiling : Use radiolabeled analogs to track cellular uptake and metabolite formation .

Q. How can synthesis scalability be improved without compromising yield or purity?

  • Continuous Flow Chemistry : Reduces side reactions and enhances reproducibility compared to batch methods .
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) ensures consistency .
  • Green Solvent Optimization : Replace hazardous solvents (e.g., DCM) with ionic liquids to improve safety and waste management .

Q. What strategies address the compound’s instability in aqueous solutions during pharmacological assays?

  • Lyophilization : Stabilize the compound in freeze-dried form and reconstitute in non-aqueous solvents (e.g., DMSO) .
  • Buffering Agents : Use citrate or phosphate buffers (pH 4–6) to reduce hydrolysis of methoxy groups .
  • Light Protection : Store solutions in amber vials to prevent photodegradation .

Methodological Guidance

  • Comparative Studies : Use structural analogs (e.g., 2,4,6-TMPEA ) to isolate the impact of methoxy substitution patterns on activity.
  • Data Reproducibility : Adopt OECD guidelines for in vitro/in vivo assays to standardize protocols across labs .
  • Ethical Compliance : Ensure all neurotoxicity studies follow institutional animal care guidelines, given the compound’s potential neurotoxic effects .

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